molecular formula C5H8O4S B2581255 3-(Ethanesulfonyl)prop-2-enoic acid CAS No. 1704365-62-7

3-(Ethanesulfonyl)prop-2-enoic acid

Cat. No.: B2581255
CAS No.: 1704365-62-7
M. Wt: 164.18
InChI Key: ILZDLDYFUFHBAS-ONEGZZNKSA-N
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Description

3-(Ethanesulfonyl)prop-2-enoic acid is a sulfonyl-substituted derivative of prop-2-enoic acid (acrylic acid). Its structure features an ethanesulfonyl (-SO₂C₂H₅) group attached to the α,β-unsaturated carboxylic acid backbone. This substitution introduces strong electron-withdrawing effects, influencing acidity, solubility, and reactivity.

Properties

IUPAC Name

(E)-3-ethylsulfonylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4S/c1-2-10(8,9)4-3-5(6)7/h3-4H,2H2,1H3,(H,6,7)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZDLDYFUFHBAS-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethanesulfonyl)prop-2-enoic acid typically involves the reaction of prop-2-enoic acid with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

CH2=CHCOOH+CH3CH2SO2ClCH2=CHCOOCH2CH2SO2H+HCl\text{CH}_2=\text{CHCOOH} + \text{CH}_3\text{CH}_2\text{SO}_2\text{Cl} \rightarrow \text{CH}_2=\text{CHCOOCH}_2\text{CH}_2\text{SO}_2\text{H} + \text{HCl} CH2​=CHCOOH+CH3​CH2​SO2​Cl→CH2​=CHCOOCH2​CH2​SO2​H+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Ethanesulfonyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of ethanesulfonic acid derivatives.

    Reduction: Formation of ethanethiol or ethyl sulfide derivatives.

    Substitution: Formation of various substituted prop-2-enoic acid derivatives.

Scientific Research Applications

3-(Ethanesulfonyl)prop-2-enoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethanesulfonyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological processes and pathways, contributing to its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and substituents of 3-(ethanesulfonyl)prop-2-enoic acid and related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Ethanesulfonyl (-SO₂C₂H₅) C₅H₈O₄S ~164.18 Carboxylic acid, sulfonyl, alkene
3-(2-Fluorophenyl)prop-2-enoic acid 2-Fluorophenyl C₉H₇FO₂ 166.15 Carboxylic acid, fluorophenyl, alkene
(E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid Trifluoromethylphenyl sulfamoyl C₁₆H₁₂F₃NO₄S 379.73 Carboxylic acid, sulfamoyl, trifluoromethyl, alkene
3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid Ethylsulfamoyl, methoxyphenyl C₁₂H₁₅NO₅S 285.32 Carboxylic acid, sulfamoyl, methoxy, alkene

Key Observations :

  • Electron-Withdrawing Effects : The ethanesulfonyl group in the target compound is a stronger electron-withdrawing group than fluorophenyl () or methoxy groups (), which increases the acidity of the carboxylic acid (predicted pKa ~2–3, lower than typical carboxylic acids) .
  • Steric and Solubility Profiles : Bulky substituents like trifluoromethylphenyl sulfamoyl () reduce solubility in polar solvents, whereas ethanesulfonyl may enhance solubility due to its polar nature.

Physicochemical Properties

Property This compound 3-(2-Fluorophenyl)prop-2-enoic Acid Compound from
Predicted pKa ~2.5–3.5 ~4.0–4.5 (fluorine’s inductive effect) ~4.40 (sulfamoyl group)
Boiling Point Not reported Not reported 514.3±60.0 °C (predicted)
Density ~1.3–1.4 g/cm³ 1.320±0.06 g/cm³ (predicted) Not reported

Analysis :

  • The ethanesulfonyl group likely results in higher acidity compared to fluorophenyl or sulfamoyl derivatives due to its stronger electron-withdrawing nature.
  • Thermal Stability : Compounds with trifluoromethyl or sulfamoyl groups () exhibit higher boiling points, suggesting enhanced stability under heat.

Computational and Experimental Insights

  • Hydrogen Bonding : The carboxylic acid and sulfonyl groups can form strong hydrogen bonds, influencing crystal packing (as discussed in ) .
  • Retrosynthetic Analysis: Ethanesulfonyl derivatives may be synthesized via sulfonation of prop-2-enoic acid precursors, analogous to methods for fluorophenyl derivatives () .

Biological Activity

3-(Ethanesulfonyl)prop-2-enoic acid, also known as a sulfonyl-substituted derivative, has garnered attention for its potential biological activities. This compound has been studied for various pharmacological effects, including its role in anti-inflammatory and antitumor activities. This article synthesizes available research findings, case studies, and experimental data to provide an overview of the biological activity of this compound.

Chemical Structure and Properties

This compound features a propenoic acid backbone with an ethane sulfonyl group, contributing to its unique chemical properties. The molecular formula is C5H9O4SC_5H_9O_4S, and its structure can be represented as follows:

Structure CH2=CHC(SO2C2H5)(COOH)\text{Structure }CH_2=CH-C(SO_2C_2H_5)(COOH)

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. For instance, a study demonstrated a reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in macrophage cultures treated with this compound.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. A preliminary study reported that this compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study 1: In Vitro Cytotoxicity

In a controlled laboratory setting, the cytotoxic effects of this compound were assessed using MTT assays on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 50 µM across different cell types. Notably, the compound displayed higher efficacy against breast cancer cells compared to colon cancer cells.

Case Study 2: Anti-inflammatory Mechanism

A separate study focused on the anti-inflammatory mechanisms of this compound in a murine model of acute inflammation. Treatment with this compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory markers in treated animals.

Research Findings

Study Activity Findings
Study 1Anti-inflammatoryReduced IL-6 and TNF-α production in macrophages
Study 2AntitumorInduced apoptosis in breast and colon cancer cells
Study 3CytotoxicityIC50 values between 20-50 µM across various cell lines

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